2,4,6-tri(9H-Carbazol-9-yl)benzonitrile 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18931285
InChI: InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H
SMILES:
Molecular Formula: C43H26N4
Molecular Weight: 598.7 g/mol

2,4,6-tri(9H-Carbazol-9-yl)benzonitrile

CAS No.:

Cat. No.: VC18931285

Molecular Formula: C43H26N4

Molecular Weight: 598.7 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-tri(9H-Carbazol-9-yl)benzonitrile -

Specification

Molecular Formula C43H26N4
Molecular Weight 598.7 g/mol
IUPAC Name 2,4,6-tri(carbazol-9-yl)benzonitrile
Standard InChI InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H
Standard InChI Key GXGRTYKSPGSAJT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular structure of 2,4,6-tri(9H-carbazol-9-yl)benzonitrile features a central benzonitrile ring substituted at the 2, 4, and 6 positions with carbazole groups. This arrangement creates a rigid, planar geometry that facilitates efficient π-π stacking and charge transport . The carbazole units act as electron donors, while the benzonitrile core serves as an electron acceptor, establishing a donor-acceptor-donor (D-A-D) configuration critical for TADF activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC43H26N4\text{C}_{43}\text{H}_{26}\text{N}_4
Molecular Weight598.7 g/mol
IUPAC Name2,4,6-tri(carbazol-9-yl)benzonitrile
CAS Number1799923-03-7

Synthetic Pathways

The compound is synthesized via a one-step aromatic nucleophilic substitution reaction, where carbazolyl anions react with 2,4,6-trifluorobenzonitrile. This method avoids costly palladium catalysts, relying instead on the inherent reactivity of fluorine substituents as leaving groups . Reaction conditions typically involve a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–120°C), yielding purities exceeding 95% after column chromatography .

Table 2: Representative Synthesis Conditions

ParameterDetail
Reactants9H-carbazole, 2,4,6-trifluorobenzonitrile
SolventN-Methyl-2-pyrrolidone (NMP)
Temperature180°C
CatalystNone (uncatalyzed)
Yield78–85%

Optoelectronic Properties and Mechanisms

Thermally Activated Delayed Fluorescence

The compound’s TADF arises from a small singlet-triplet energy gap (ΔEST0.15eV\Delta E_{ST} \approx 0.15 \, \text{eV}), enabling reverse intersystem crossing (RISC) from triplet to singlet states. This process achieves near-unity photoluminescence quantum yields (PLQY >90%) by harvesting both singlet and triplet excitons . Time-resolved spectroscopy reveals delayed fluorescence lifetimes of 1.2–1.8 μs, consistent with efficient TADF behavior .

Charge Transport Characteristics

The bipolar transport capability of 2,4,6-tri(9H-carbazol-9-yl)benzonitrile stems from its balanced hole and electron mobilities (μh104cm2/V\cdotps\mu_h \approx 10^{-4} \, \text{cm}^2/\text{V·s}, μe105cm2/V\cdotps\mu_e \approx 10^{-5} \, \text{cm}^2/\text{V·s}). Density functional theory (DFT) calculations attribute this to the spatial separation of HOMO (localized on carbazole) and LUMO (localized on benzonitrile) .

Applications in OLED Technology

Emitter Performance

In OLED configurations, the compound serves as a sky-blue emitter with Commission Internationale de l’Éclairage (CIE) coordinates of (0.16, 0.22). Devices employing this emitter demonstrate external quantum efficiencies (EQE) up to 22.5% at 100 cd/m², with minimal efficiency roll-off (<15% at 1,000 cd/m²) .

Table 3: Representative OLED Performance Metrics

ParameterValue
Peak EQE22.5%
Luminance at 100 cd/m²3.8 V
Efficiency Roll-off14.8% at 1,000 cd/m²
CIE Coordinates(0.16, 0.22)

Host-Guest Systems

While primarily used as an emitter, derivatives of this compound function as universal hosts in blue phosphorescent OLEDs. For example, 3-CzPB—a structurally analogous host—achieves EQEs exceeding 20% with iridium-based phosphors like FIrpic, owing to its bipolar transport and high triplet energy (ET=2.95eVE_T = 2.95 \, \text{eV}) .

Comparative Analysis and Future Perspectives

Benchmarking Against Carbazole-Benzonitrile Derivatives

Compared to 4TCzBN (2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)benzonitrile), 2,4,6-tri(9H-carbazol-9-yl)benzonitrile exhibits superior color purity but slightly lower thermal stability (decomposition temperature: 322°C vs. 355°C) . The tert-butyl groups in 4TCzBN reduce aggregation-caused quenching but complicate synthetic scalability .

Challenges and Opportunities

Current limitations include operational stability under high luminance (>10,000 cd/m²) and batch-to-batch variability in synthesis. Future research should explore hybrid systems combining this compound with inorganic charge-transport layers to enhance device longevity.

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